Ivosidenib acts as a selective inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme []. IDH1 mutations lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG) [, ]. 2-HG competitively inhibits α-ketoglutarate-dependent enzymes, disrupting cellular processes like histone and DNA demethylation, ultimately promoting tumorigenesis []. Ivosidenib binds to mIDH1, effectively inhibiting 2-HG production [, ]. This inhibition leads to a decrease in 2-HG levels, potentially restoring normal cellular functions and promoting differentiation of malignant cells [, ]. Studies suggest that the reduction of 2-HG levels is dose- and drug exposure-dependent [].
Ivosidenib, chemically known as (2S)—N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide, belongs to the class of isocitrate dehydrogenase inhibitors. It has been classified under the International Nonproprietary Name system as Ivosidenib and is also referred to by its developmental code AG-120 .
The synthesis of Ivosidenib involves several key steps that optimize yield and purity. One notable method includes a multi-step process starting from L-pyroglutamic acid, o-chlorobenzaldehyde, and 3-amino-5-fluoropyridine. The reaction is typically conducted under nitrogen atmosphere to prevent moisture interference. Key steps include:
Ivosidenib possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C_19H_19ClF_2N_4O_3, with a molecular weight of approximately 392.83 g/mol. The structural features include:
These components are critical for its interaction with the mutant enzyme and contribute to its selectivity and potency against IDH1 mutations .
Ivosidenib primarily acts through competitive inhibition of mutant IDH1 enzymes. The key reaction involves the binding of Ivosidenib to the active site of the mutant enzyme, which prevents the conversion of isocitrate to alpha-ketoglutarate, thereby reducing the production of 2-hydroxyglutarate. The compound exhibits varying inhibitory potency against different IDH1 mutations, with IC50 values ranging from 8 nM to 19 nM depending on the specific mutation type .
The mechanism by which Ivosidenib exerts its therapeutic effects involves:
Ivosidenib exhibits several notable physical and chemical properties:
Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to assess its thermal stability and behavior upon heating .
Ivosidenib is primarily utilized in oncology for treating cancers associated with IDH1 mutations, particularly:
Beyond clinical applications, ongoing research explores Ivosidenib's potential in combination therapies and its effects on other malignancies harboring similar metabolic dysregulations .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: